OfChi-h-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

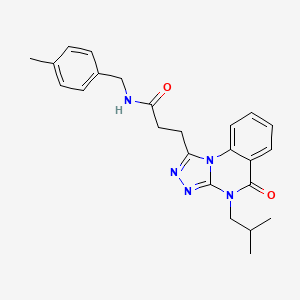

IUPAC Name |

N-[(4-methylphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-16(2)15-28-23(31)19-6-4-5-7-20(19)29-21(26-27-24(28)29)12-13-22(30)25-14-18-10-8-17(3)9-11-18/h4-11,16H,12-15H2,1-3H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKGDSQKBUSOKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

OfChi-h-IN-1 mechanism of action

An In-depth Technical Guide on the Mechanism of Action of OfChi-h-IN-1

Introduction

This compound is a potent and selective inhibitor of OfChi-h, a glycoside hydrolase family 18 (GH18) chitinase (B1577495) found in major agricultural pests such as Ostrinia furnacalis (the Asian corn borer) and Ostrinia nubilalis (the European corn borer).[1][2][3] Chitinases are critical enzymes for the degradation of chitin (B13524), a primary structural component of the insect exoskeleton and the peritrophic matrix lining the midgut. By targeting OfChi-h, this compound disrupts the molting process, leading to significant inhibition of larval growth and development.[1] Its efficacy and specific mode of action position it as a promising candidate for a new generation of insect growth regulators for crop protection.[1] This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct competitive inhibition of the OfChi-h enzyme. Chitin, a polymer of N-acetylglucosamine, is the natural substrate for OfChi-h. The enzyme catalyzes the hydrolysis of chitin into smaller oligosaccharides, a process essential for the shedding of the old exoskeleton and the formation of a new one during insect molting.

This compound, a triazolo-quinazolinone derivative identified through structure-based virtual screening, binds to the active site of OfChi-h.[1] This binding event prevents the natural substrate, chitin, from accessing the catalytic residues of the enzyme, thereby blocking its hydrolytic activity. The consequence of this enzymatic inhibition at the physiological level is the failure of the molting process (ecdysis). Larvae treated with this compound are unable to properly shed their old cuticle, leading to developmental arrest and, ultimately, mortality.[1] This makes it a more potent insecticide than the commercial pesticide Hexaflumuron.[1][3]

References

OfChi-h-IN-1: A Technical Whitepaper on a Novel Chitinase Inhibitor for Insect Growth Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

OfChi-h-IN-1 is a potent and selective inhibitor of OfChi-h, a chitinase (B1577495) exclusive to lepidopteran insects, discovered through structure-based virtual screening of triazolo-quinazolinone derivatives. With a Ki value of 0.33 μM, this compound demonstrates significant insecticidal activity against the Asian corn borer (Ostrinia furnacalis) and the European corn borer (Ostrinia nubilalis), surpassing the efficacy of the commercial insecticide hexaflumuron. By disrupting the normal molting process, this compound presents a promising avenue for the development of targeted and environmentally conscious pest management strategies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory and insecticidal data, detailed experimental protocols, and the relevant signaling pathways.

Introduction

Chitin (B13524), a polymer of N-acetylglucosamine, is a critical structural component of the insect exoskeleton and peritrophic membrane. The precise regulation of chitin synthesis and degradation is paramount for successful insect growth and development, particularly during the molting process. Chitinases, the enzymes responsible for chitin hydrolysis, are therefore essential for insect survival. OfChi-h is a specific chitinase found only in lepidopteran species, making it an attractive target for the development of selective insecticides with minimal off-target effects on beneficial insects and other organisms.

This compound, a novel triazolo-quinazolinone derivative, has been identified as a highly effective inhibitor of OfChi-h.[1] Its potent inhibitory action disrupts the delicate balance of chitin metabolism, leading to significant developmental defects and mortality in targeted pests. This whitepaper details the current scientific understanding of this compound, offering a technical resource for researchers in agrochemical development and insect molecular biology.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the OfChi-h enzyme. This inhibition prevents the breakdown of old cuticle during the molting process, leading to the inability of the insect larva to shed its exoskeleton, ultimately resulting in death. The specificity of this compound for the lepidopteran-specific OfChi-h enzyme suggests a favorable safety profile for non-target organisms.

The expression of chitinases, including OfChi-h, is tightly regulated by the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). The signaling cascade initiated by 20E is crucial for the temporal coordination of gene expression required for successful molting.

Signaling Pathway

The regulation of chitinase expression is a critical component of the insect molting signaling pathway, which is primarily controlled by the steroid hormone 20-hydroxyecdysone (20E). A pulse of 20E at the end of each larval instar initiates a cascade of gene expression that orchestrates the molting process.

The binding of 20E to its nuclear receptor, a heterodimer of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle protein (USP), forms a transcription factor complex. This complex then binds to ecdysone response elements (EcREs) in the promoter regions of target genes. This leads to the activation of a transcriptional hierarchy.

One of the key primary response genes activated by the 20E-EcR/USP complex is the Broad-Complex (BR-C). BR-C encodes several zinc-finger transcription factors that, in turn, regulate the expression of a battery of late-response genes, including chitinases.[2][3][4] Specifically, the BR-C Z4 isoform has been shown to enhance the expression of chitinase genes during metamorphosis.[2] Inhibition of OfChi-h by this compound disrupts the final step of this pathway, the degradation of the old cuticle, leading to molting failure and larval death.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 20-hydroxyecdysone enhances the expression of the chitinase 5 via Broad-Complex Zinc-Finger 4 during metamorphosis in silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Drosophila Broad-Complex plays a key role in controlling ecdysone-regulated gene expression at the onset of metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Key roles of the Broad-Complex gene in insect embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect's Guide to Chi-h Inhibitors: From Discovery to Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinases, a family of glycosyl hydrolases that degrade chitin (B13524), have emerged as significant therapeutic targets in a range of human diseases.[1] Although mammals do not synthesize chitin, they possess two active chitinases, chitotriosidase (CHIT1) and acidic mammalian chitinase (B1577495) (AMCase), as well as chitinase-like proteins (CLPs) such as YKL-40.[1][2] These enzymes are deeply implicated in the pathophysiology of inflammatory and fibrotic diseases, including asthma, chronic obstructive pulmonary disease (COPD), idiopathic pulmonary fibrosis (IPF), and inflammatory bowel disease (IBD).[1][3][4] Their roles in modulating immune responses and tissue remodeling have made them attractive targets for small molecule inhibitor development.[3] This technical guide provides a comprehensive overview of the discovery and development of chitinase inhibitors, with a focus on core methodologies, quantitative data, and the underlying biological pathways.

Mammalian Chitinase Signaling Pathways in Disease

The signaling cascades initiated by mammalian chitinases and CLPs are complex and context-dependent, often involving the modulation of inflammatory and tissue repair responses.

CHIT1 and AMCase in T-helper 2 (Th2)-Mediated Inflammation

In allergic diseases like asthma, CHIT1 and AMCase are often upregulated in response to Th2 cytokines, particularly Interleukin-13 (IL-13).[4][5] AMCase, in particular, has been shown to be a key mediator of IL-13-induced airway hyperresponsiveness and inflammation.[5] The activity of these chitinases can lead to the recruitment of inflammatory cells such as eosinophils and macrophages to the site of inflammation.[6] Inhibition of AMCase has been demonstrated to ameliorate Th2 inflammation and airway hyperresponsiveness.[5]

YKL-40 (CHI3L1) Signaling in Inflammation and Cancer

YKL-40, a chitinase-like protein lacking enzymatic activity, is a key player in inflammation and tumorigenesis.[7][8] It is secreted by various cell types, including cancer cells, macrophages, and neutrophils.[9] YKL-40 can activate several downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[7][9] These pathways are crucial for cell proliferation, survival, angiogenesis, and tissue remodeling.[8][10] In cancer, elevated YKL-40 levels are often associated with poor prognosis.[11]

Experimental Protocols for Chi-h Inhibitor Discovery

The discovery of novel chitinase inhibitors employs a range of experimental techniques, from computational screening to in vitro enzymatic assays.

Virtual Screening for Hit Identification

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are likely to bind to a drug target.[12] Structure-based virtual screening (SBVS) utilizes the 3D structure of the target enzyme to dock candidate compounds and predict their binding affinity.[6]

Detailed Methodology for Virtual Screening using AutoDock:

-

Target Preparation:

-

Obtain the 3D structure of the target chitinase (e.g., from the Protein Data Bank).

-

Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges.[12]

-

-

Ligand Library Preparation:

-

Obtain a library of small molecules in a suitable format (e.g., SDF or MOL2).

-

Convert the ligands to the PDBQT format required by AutoDock, which includes adding charges and defining rotatable bonds.[13]

-

-

Grid Box Generation:

-

Define the search space for docking by creating a grid box that encompasses the active site of the enzyme.[14]

-

-

Docking Simulation:

-

Post-Docking Analysis and Hit Selection:

-

Rank the ligands based on their predicted binding energies.

-

Visually inspect the binding poses of the top-ranked compounds to ensure they form reasonable interactions with the active site residues.

-

Select a diverse set of promising compounds for experimental validation.[14]

-

In Situ Click Chemistry for Lead Discovery

In situ click chemistry is a target-guided synthesis approach where the biological target itself catalyzes the formation of an inhibitor from a mixture of smaller, complementary building blocks.[15] This technique has been successfully used to discover potent chitinase inhibitors.[16]

Detailed Methodology for In Situ Click Chemistry:

-

Fragment Selection:

-

Design and synthesize two sets of small molecule fragments: one containing an azide (B81097) group and the other an alkyne group. These fragments should have some affinity for adjacent binding pockets in the chitinase active site.[17]

-

-

In Situ Reaction:

-

Incubate the target chitinase with a mixture of the azide and alkyne fragments in an aqueous buffer.[18]

-

The enzyme will bind to a complementary pair of fragments, bringing the azide and alkyne groups into close proximity and catalyzing their [3+2] cycloaddition to form a triazole-linked inhibitor.[15]

-

-

Inhibitor Identification:

-

Analyze the reaction mixture using techniques like mass spectrometry to identify the newly formed triazole product(s).

-

-

Synthesis and Validation:

-

Synthesize the identified inhibitor(s) on a larger scale.

-

Confirm their inhibitory activity and determine their potency (IC50/Ki) using a standard chitinase activity assay.

-

Chitinase Activity Assay for Inhibitor Screening

A reliable and sensitive assay is crucial for screening compound libraries and determining the potency of inhibitors. Fluorogenic substrates are commonly used for high-throughput screening (HTS) of chitinase inhibitors.[19][20]

Detailed Methodology for Fluorometric Chitinase Assay:

-

Reagent Preparation:

-

Assay Buffer: Phosphate-Citrate Buffer (pH 5.2).[21]

-

Substrate Stock Solution: Prepare a 20 mg/mL stock solution of a fluorogenic substrate such as 4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose (4-MU-GlcNAc3) in DMSO.[21]

-

Substrate Working Solution: Dilute the stock solution 40-fold in assay buffer to a final concentration of 0.5 mg/mL.[21]

-

Enzyme Solution: Prepare a solution of the target chitinase in assay buffer at a concentration that gives a linear reaction rate over the desired time course.

-

Inhibitor Solutions: Dissolve test compounds and a known inhibitor (e.g., argadin) in DMSO to create stock solutions, then prepare serial dilutions.[19]

-

Stop Solution: Glycine-NaOH buffer (pH 10.6).[21]

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of the test compound solution or control (DMSO for negative control, known inhibitor for positive control) to the wells of a black 96-well plate.[19]

-

Add 48 µL of the chitinase enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.[19]

-

Initiate the reaction by adding 50 µL of the pre-warmed substrate working solution to each well.[19]

-

Incubate the plate at 37°C for 30-60 minutes.[19]

-

Stop the reaction by adding 100 µL of the stop solution.[19]

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm using a microplate reader.[22]

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Quantitative Data on Chi-h Inhibitors

The potency of chitinase inhibitors is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Below are tables summarizing the reported activities of some natural and synthetic chitinase inhibitors.

Table 1: Inhibitory Activity of Natural Chitinase Inhibitors

| Inhibitor | Chitinase Source | Enzyme | Temperature (°C) | IC50 | Ki | Reference |

| Allosamidin | Bombyx mori (silkworm) | - | - | Potent inhibitor | - | [23] |

| Lucilia cuprina (blowfly) | - | 37 | 2.3 nM | - | [23] | |

| 20 | 0.4 nM | - | [23] | |||

| Argadin | Lucilia cuprina (blowfly) | - | 37 | 150 nM | - | [23] |

| 20 | 3.4 nM | - | [23] | |||

| Argifin | Lucilia cuprina (blowfly) | - | 37 | 3.7 µM | - | [23] |

| 20 | 0.10 µM | - | [23] | |||

| Psammaplin A | Bacillus sp. | - | - | 68 µM | - | [23] |

| Streptomyces sp. | Endochitinase | - | 50 µM | - | [23] |

Table 2: Inhibitory Activity of Synthetic Chitinase Inhibitors

| Compound | Chitinase | IC50/Ki | Selectivity | Reference |

| Aminotriazole derivative (Compound 15) | Human CHIT1 | - | Selective for CHIT1 | [1] |

| Dipyrido-pyrimidine derivative (Compound 17) | Human CHIT1 | Nanomolar Ki | ~80-fold vs. hAMCase | [1] |

| Macrocyclic Amidinourea (Compound 1a) | Trichoderma viride chitinase | Submicromolar inhibition | - | [24] |

| Macrocyclic Amidinourea (Compound 3f) | Human AMCase/CHIT1 | Potent inhibitor | - | [24] |

| Bisdionin F (xanthine derivative) | Human AMCase | 0.9 µM | ~20-fold vs. CHIT1 | [1] |

| Kasugamycin | Human CHIT1 | Potent inhibitor | Specific among aminoglycosides | [25] |

Chi-h Inhibitor Drug Development Pipeline

The development of chitinase inhibitors as therapeutics is an active area of research. The drug discovery process follows a well-defined pipeline from initial hit identification to clinical trials.

Several chitinase inhibitors have entered clinical development. For instance, an aminotriazole-based inhibitor (compound 15) has progressed to Phase II clinical trials for pulmonary sarcoidosis.[1] Nikkomycin Z, a chitin synthase inhibitor, is the only chitinase-targeting drug that has entered clinical trials for fungal infections.[26] The development of dual inhibitors targeting both AMCase and CHIT1 is also a promising strategy for respiratory diseases.[27]

Conclusion

The discovery and development of chitinase inhibitors represent a promising avenue for the treatment of a variety of inflammatory, fibrotic, and infectious diseases. This guide has provided an in-depth overview of the key signaling pathways, experimental methodologies for inhibitor discovery, and a summary of the quantitative data for prominent inhibitors. The continued application of advanced techniques such as virtual screening and structure-based drug design, coupled with a deeper understanding of the roles of chitinases in human health and disease, will undoubtedly lead to the development of novel and effective therapeutics in the future.

References

- 1. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitins and Chitinase Activity in Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of mammalian chitinases in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of mammalian chitinases in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acidic mammalian chitinase in asthmatic Th2 inflammation and IL-13 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Chitinase-3-like Protein-1 (YKL40) in the Therapy of Cancer and Other Chronic-Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. YKL-40—A Protein in the Field of Translational Medicine: A Role as a Biomarker in Cancer Patients? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Upregulation of YKL-40 Promotes Metastatic Phenotype and Correlates with Poor Prognosis and Therapy Response in Patients with Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | YKL-40 acts as an angiogenic factor to promote tumor angiogenesis [frontiersin.org]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. Virtual Screening with AutoDock: Theory and Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioinformaticsreview.com [bioinformaticsreview.com]

- 14. researchgate.net [researchgate.net]

- 15. Observation of the controlled assembly of preclick components in the in situ click chemistry generation of a chitinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. broadpharm.com [broadpharm.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. A High-Throughput Screening System Based on Fluorescence-Activated Cell Sorting for the Directed Evolution of Chitinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chitinase Assay from Cultured Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery and Optimization of a Novel Macrocyclic Amidinourea Series Active as Acidic Mammalian Chitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. atsjournals.org [atsjournals.org]

- 26. mdpi.com [mdpi.com]

- 27. chitinase acidic | Chitinases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

OfChi-h-IN-1: A Technical Guide to Target Identification and Inhibition of a Key Insect Chitinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

OfChi-h-IN-1 is a potent inhibitor of Ostrinia furnacalis chitinase-h (OfChi-h), a crucial enzyme in the molting process of this significant agricultural pest. This document provides a comprehensive technical overview of the target identification of this compound, including its inhibitory activity, the biological pathway it affects, and the experimental methodologies used to characterize its interaction with OfChi-h.

Introduction

The Asian corn borer, Ostrinia furnacalis, poses a significant threat to agricultural productivity. A key physiological process in the life cycle of this and other lepidopteran pests is molting, which is dependent on the precise regulation of chitin (B13524) synthesis and degradation. Chitinases, enzymes that hydrolyze chitin, are therefore attractive targets for the development of novel and specific insecticides. OfChi-h is a chitinase (B1577495) exclusive to lepidopteran insects, making it a promising target for selective pest control.[1] this compound has been identified as a potent inhibitor of this enzyme, demonstrating significant insecticidal activity.[2] This guide details the target identification and characterization of this compound.

Target Identification and Validation

The primary molecular target of this compound is the chitinase OfChi-h. This was likely determined through a combination of techniques including affinity-based methods and subsequent enzymatic assays.

Hypothetical Target Identification Workflow

While the specific experimental protocol for the initial discovery of OfChi-h as the target of this compound is not publicly detailed, a common and effective approach involves affinity chromatography coupled with mass spectrometry. In this method, a derivative of this compound would be synthesized with a linker arm for immobilization on a solid support (e.g., agarose (B213101) beads). A lysate from Ostrinia furnacalis would then be passed over this affinity matrix. Proteins that bind to the immobilized inhibitor are captured, while non-binding proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry.

Quantitative Data

The inhibitory potency of this compound against its target has been quantified, providing key data for its characterization.

| Compound | Target | Parameter | Value | Reference |

| This compound | OfChi-h | Ki | 0.33 µM | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

OfChi-h Inhibition Assay (Fluorometric Method)

This protocol describes a method to determine the inhibitory activity of compounds against OfChi-h using a fluorogenic substrate.

Materials:

-

Recombinant OfChi-h enzyme

-

4-Methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside (4-MU-GlcNAc3) substrate

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)

-

Stop solution (e.g., 0.5 M sodium carbonate)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 450 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add a fixed amount of OfChi-h enzyme to each well.

-

Add the serially diluted this compound to the wells containing the enzyme. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the 4-MU-GlcNAc3 substrate to each well.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence intensity in a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Affinity Pull-Down Assay

This protocol outlines a method to confirm the interaction between this compound and its target protein.

Materials:

-

Immobilized this compound on affinity resin (as described in the target identification workflow)

-

Control resin (without the inhibitor)

-

Ostrinia furnacalis protein lysate

-

Binding/Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of a competing soluble ligand)

-

SDS-PAGE gels and Western blotting reagents

-

Antibody specific to OfChi-h

Procedure:

-

Equilibrate the immobilized this compound resin and the control resin with the binding/wash buffer.

-

Incubate the Ostrinia furnacalis protein lysate with both the inhibitor-bound resin and the control resin for a defined period (e.g., 1-2 hours) at 4°C with gentle rotation.

-

Wash the resins several times with the binding/wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the resins using the elution buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane for Western blot analysis.

-

Probe the membrane with an antibody specific to OfChi-h to confirm its presence in the eluate from the this compound resin but not in the control resin eluate.

Signaling Pathway

The expression of chitinases, including OfChi-h, is tightly regulated by the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). The 20E signaling pathway is a critical regulator of insect development and molting.[3]

The binding of 20E to its nuclear receptor complex, EcR/USP, initiates a transcriptional cascade. This complex binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This leads to the activation of early response genes, which are themselves transcription factors. These early genes then regulate the expression of a larger set of late response genes, which include genes encoding for enzymes involved in the molting process, such as OfChi-h. By inhibiting OfChi-h, this compound disrupts this crucial final step in the pathway, leading to molting defects and insect mortality.

Conclusion

This compound is a potent and selective inhibitor of the lepidopteran-specific chitinase, OfChi-h. Its target has been validated through biochemical assays, and its mechanism of action is understood within the context of the hormonally regulated insect molting pathway. The experimental protocols and data presented in this guide provide a framework for the further study and development of this compound and related compounds as next-generation insecticides for the targeted control of agricultural pests like Ostrinia furnacalis.

References

A Technical Guide to the Biological Activity of OfChi-h-IN-1

For: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth analysis of OfChi-h-IN-1, a novel insect growth regulator.

Executive Summary

This compound is a potent, small-molecule inhibitor of OfChi-h, a specific chitinase (B1577495) enzyme found in major agricultural pests such as Ostrinia furnacalis (the Asian corn borer) and Ostrinia nubilalis (the European corn borer).[1][2][3] As a member of the triazolo-quinazolinone class of compounds, it represents a promising candidate for a new generation of insect growth regulators.[1] Its mechanism of action centers on the disruption of the insect molting process by inhibiting the breakdown of chitin (B13524), a critical structural component of the exoskeleton. This targeted activity results in significant insecticidal effects, with studies demonstrating superior efficacy compared to established pesticides like Hexaflumuron.[1] This document provides a comprehensive overview of the quantitative data, mechanism of action, and experimental protocols associated with the evaluation of this compound and its analogs.

Mechanism of Action: Targeting the Chitinolytic Pathway

The primary biological activity of this compound stems from its direct inhibition of the OfChi-h enzyme. OfChi-h is a glycoside hydrolase family 18 (GH18) chitinase, an essential enzyme in the chitin degradation pathway of lepidopteran pests.[4] This pathway is crucial for the molting process (ecdysis), where insects shed their old exoskeleton to grow.

The process involves the following key steps:

-

Chitin Breakdown: The OfChi-h enzyme initiates the degradation of chitin polymers in the old exoskeleton into smaller chito-oligosaccharides.

-

Final Hydrolysis: A second enzyme, β-N-acetylhexosaminidase (such as OfHex1), further breaks down these oligosaccharides into monomers of N-acetylglucosamine.[4]

-

Recycling: These monomers are then reabsorbed and recycled to synthesize the new exoskeleton.

By potently inhibiting OfChi-h, this compound prevents the initial and most critical step of chitin breakdown. This disruption leads to a failure in the molting process, ultimately causing larval death. This targeted approach is considered a promising strategy for developing safer and more effective pesticides.[2][3][5]

Quantitative Biological Data

The potency of this compound has been quantified through enzymatic assays and comparative insecticidal studies. The data highlights its high affinity for the target enzyme and its effectiveness in pest control.

Table 1: Enzymatic Inhibition Data

| Compound | Target Enzyme | Parameter | Value | Source |

|---|

| this compound | OfChi-h | Ki | 0.33 μM |[1] |

Ki (Inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition.

Table 2: Comparative Insecticidal Activity

| Compound | Test Organism | Comparator | Result | Source |

|---|

| this compound | Ostrinia nubilalis larvae | Hexaflumuron | Higher insecticidal activity |[1] |

Experimental Protocols

The discovery and evaluation of this compound and related compounds involve a multi-step workflow, from computational screening to in-vivo bioassays.

Protocol: Chitinase Inhibition Assay (General)

This protocol outlines a general method for determining the inhibitory activity of compounds like this compound against the OfChi-h enzyme.

-

Reagent Preparation:

-

Enzyme Solution: Prepare a stock solution of purified recombinant OfChi-h enzyme in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 6.0).

-

Substrate Solution: Prepare a solution of a fluorogenic chitin substrate (e.g., 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside) in the same buffer.

-

Inhibitor Solutions: Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each inhibitor dilution.

-

Add 50 µL of the OfChi-h enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding 30 µL of the substrate solution to each well.

-

Monitor the increase in fluorescence (Excitation: ~355 nm, Emission: ~460 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value (concentration at which 50% of enzyme activity is inhibited) by fitting the data to a dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, if the substrate concentration and Km are known.

-

Protocol: Insecticidal Bioassay (Leaf Dipping Method)

This protocol, adapted from methods used for similar compounds, assesses the in-vivo insecticidal activity of this compound.[4][6]

-

Preparation:

-

Test Solutions: Prepare various concentrations of this compound in a suitable solvent containing a surfactant (e.g., 0.1% Tween-80) to ensure even coating.

-

Plant Material: Use fresh, healthy leaves from the host plant (e.g., corn for Ostrinia species).

-

Test Insects: Use synchronized, healthy larvae of a specific instar (e.g., third-instar Ostrinia nubilalis).

-

-

Assay Procedure:

-

Dip individual leaves into the test solutions for approximately 10-20 seconds.

-

Allow the leaves to air-dry completely in a fume hood.

-

Place one treated leaf into a Petri dish lined with moistened filter paper.

-

Introduce a set number of larvae (e.g., 10-15) into each Petri dish.

-

Seal the Petri dishes with parafilm, ensuring adequate ventilation.

-

Maintain the dishes in a controlled environment (e.g., 25°C, 16:8 light:dark photoperiod).

-

-

Data Collection and Analysis:

-

Assess larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours) post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

-

Record any developmental abnormalities, such as failed molting.

-

Calculate the corrected mortality rate using Abbott's formula to account for any deaths in the control group.

-

Use probit analysis to determine the LC50 (lethal concentration required to kill 50% of the test population).

-

Conclusion and Future Perspectives

This compound is a well-characterized inhibitor of a critical insect enzyme, demonstrating significant potential as a targeted insecticide. Its high potency and efficacy against key agricultural pests underscore its value for further development. Future research should focus on several key areas:

-

Selectivity Profiling: Assessing the inhibitory activity of this compound against chitinases from non-target organisms, including beneficial insects and crustaceans, to confirm its environmental safety profile.

-

Resistance Studies: Investigating the potential for pests to develop resistance to this novel mechanism of action.

-

Formulation and Field Trials: Developing stable formulations for agricultural application and conducting field trials to evaluate efficacy under real-world conditions.

-

Multi-Target Inhibition: Exploring whether this compound or its derivatives also inhibit other key enzymes in the chitinolytic pathway, such as OfHex1, which could offer advantages in efficacy and resistance management.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Azo-Aminopyrimidines as Novel and Potent Chitinase O f Chi-h Inhibitors via Structure-Based Virtual Screening and Rational Lead Optimization [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Modification of Azo-Aminopyrimidines as Potent Multitarget Inhibitors of Insect Chitinolytic Enzymes O f Chi-h and O f Hex1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rational design of azo‐aminopyrimidine derivatives as the potent lepidoptera‐exclusive chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modification of Azo-Aminopyrimidines as Potent Multitarget Inhibitors of Insect Chitinolytic Enzymes OfChi-h and OfHex1. | Semantic Scholar [semanticscholar.org]

OfChi-h-IN-1: A Technical Guide to a Novel Chitinase Inhibitor for Insect Growth Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OfChi-h-IN-1, a potent triazolo-quinazolinone derivative, has emerged as a promising insect growth regulator (IGR) through its targeted inhibition of OfChi-h, a critical chitinase (B1577495) enzyme in the Asian corn borer, Ostrinia furnacalis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, synthesis, experimental protocols for its evaluation, and a detailed analysis of its insecticidal efficacy. By disrupting the normal molting process, this compound offers a targeted approach to pest management with demonstrated superiority over existing commercial insecticides such as Hexaflumuron. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of next-generation insecticides.

Introduction

Insect growth regulators (IGRs) represent a class of insecticides that interfere with the life cycle of insects, rather than causing direct mortality through neurotoxicity. This targeted approach offers greater specificity and a more favorable environmental profile compared to conventional broad-spectrum insecticides. A key target for IGRs is the insect's molting process, a complex series of physiological and biochemical events essential for growth and development. Chitin (B13524), a polysaccharide unique to arthropods and fungi, is a primary structural component of the insect exoskeleton. The synthesis and degradation of chitin are tightly regulated by a cascade of enzymes, making them attractive targets for insecticide development.

OfChi-h is a specific chitinase found in lepidopteran insects, including the significant agricultural pest, the Asian corn borer (Ostrinia furnacalis). This enzyme plays a crucial role in the degradation of the old cuticle during molting. Inhibition of OfChi-h disrupts this process, leading to molting failure and eventual death of the insect. This compound has been identified as a highly potent and specific inhibitor of this enzyme, positioning it as a lead candidate for the development of a novel IGR.

Mechanism of Action

This compound functions as a competitive inhibitor of the OfChi-h enzyme. By binding to the active site of OfChi-h, it prevents the hydrolysis of chitin, a critical step in the molting process. This inhibition leads to the inability of the insect larva to shed its old exoskeleton, resulting in developmental arrest and mortality. The specificity of this compound for the insect-specific chitinase, OfChi-h, suggests a lower potential for off-target effects on non-target organisms.

Signaling Pathway of Chitin Metabolism and Molting

The process of molting is under hormonal control, primarily regulated by ecdysteroids. The inhibition of chitinase by this compound disrupts the final stages of this hormonally controlled pathway.

Quantitative Data

This compound, also identified in scientific literature as TQ19, has demonstrated potent inhibitory and insecticidal activities.[1]

| Parameter | Value | Target | Reference |

| Ki | 0.33 μM | OfChi-h | [1] |

| Insecticidal Activity | Higher than Hexaflumuron | Ostrinia nubilalis larvae | [1] |

Further quantitative data, including dose-response curves and LC50 values specifically for Ostrinia furnacalis, are the subject of ongoing research and will be critical for full-scale development.

Experimental Protocols

The development and evaluation of this compound involve a multi-step process, from initial discovery through to in-vivo efficacy testing.

Experimental Workflow

The overall workflow for the identification and validation of this compound as an insect growth regulator is outlined below.

Synthesis of Triazolo-quinazolinone Derivatives

The synthesis of the triazolo-quinazolinone scaffold, from which this compound is derived, follows a general multi-step procedure. A representative protocol is provided below. For the specific synthesis of this compound (TQ19), please refer to the supplementary information of the primary research article by Dong et al. (2023).[1]

General Protocol:

-

Step 1: Synthesis of 2-thio-[2][3][4]triazolo[1,5-c]quinazoline derivatives. A mixture of the appropriate hydrazide and an isothiocyanate is refluxed in a suitable solvent (e.g., ethanol) to yield the corresponding thiosemicarbazide (B42300).

-

Step 2: Cyclization to form the triazolo-quinazolinone core. The thiosemicarbazide is then treated with a cyclizing agent, such as phosphorus oxychloride, to facilitate the formation of the triazolo-quinazolinone ring system.

-

Step 3: Functionalization. Further modifications to the core structure can be made through various substitution reactions to enhance activity and selectivity.

Detailed reaction conditions, including stoichiometry, temperature, and reaction times, must be optimized for each specific derivative.

In-vitro Chitinase Inhibition Assay

The inhibitory activity of this compound against OfChi-h is determined using a fluorometric assay.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant OfChi-h is expressed and purified. A fluorogenic substrate, such as 4-methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose, is used.

-

Assay Conditions: The assay is performed in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 6.0) at a constant temperature (e.g., 37°C).

-

Inhibition Measurement: The enzyme is pre-incubated with varying concentrations of this compound. The reaction is initiated by the addition of the substrate.

-

Data Acquisition: The fluorescence of the liberated 4-methylumbelliferone (B1674119) is measured over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).

In-vivo Insecticidal Bioassay

The insecticidal efficacy of this compound is evaluated against the target pest, Ostrinia furnacalis (or a closely related species like Ostrinia nubilalis), using a diet incorporation method.

Protocol:

-

Insect Rearing: Larvae of O. furnacalis are reared on an artificial diet under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 h light:dark photoperiod).

-

Diet Preparation: this compound is dissolved in a suitable solvent and incorporated into the artificial diet at various concentrations. A control diet containing only the solvent is also prepared.

-

Bioassay: A set number of early instar larvae (e.g., third-instar) are placed on the treated diet in individual containers.

-

Observation: Larval mortality and developmental abnormalities are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

-

Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Dose-response curves are generated by plotting mortality against the logarithm of the concentration, and the lethal concentration (LC50) is calculated using probit analysis.

Conclusion and Future Directions

This compound represents a significant advancement in the field of insect growth regulators. Its potent and specific inhibition of OfChi-h, a key enzyme in the molting process of lepidopteran pests, underscores its potential as a valuable tool for integrated pest management. The demonstrated superior efficacy over existing commercial products highlights the promise of this novel chemical scaffold.

Future research should focus on several key areas to facilitate the translation of this lead compound into a commercially viable product:

-

Optimization of the synthetic route to improve yield and reduce costs for large-scale production.

-

Comprehensive toxicological and ecotoxicological studies to fully characterize the safety profile of this compound for non-target organisms and the environment.

-

Field trials to evaluate the efficacy of this compound under real-world agricultural conditions against a broader range of lepidopteran pests.

-

Investigation of potential resistance mechanisms to proactively develop resistance management strategies.

The continued development of this compound and related compounds holds the potential to provide farmers with a new and effective tool for sustainable crop protection.

References

An In-depth Technical Guide on the Inhibition of Chitinase by Triazolo-quinazolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging class of chitinase (B1577495) inhibitors based on a triazolo-quinazolinone scaffold. It consolidates key findings on their inhibitory activity, outlines detailed experimental protocols for their evaluation, and visualizes the underlying scientific processes. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel chitinase inhibitors for applications in agriculture and medicine.

Introduction

Chitinases are a family of enzymes that catalyze the hydrolysis of chitin, a major component of the exoskeletons of insects and the cell walls of fungi. This makes them a prime target for the development of novel insecticides and antifungal agents. The triazolo-quinazolinone scaffold has recently been identified as a promising new chemotype for potent and selective chitinase inhibition. This guide delves into the specifics of these compounds, focusing on their activity against the insect chitinase OfChi-h from Ostrinia furnacalis, a significant agricultural pest.

Quantitative Data on Inhibitory Activity

A series of triazolo-quinazolinone derivatives have been synthesized and evaluated for their inhibitory activity against OfChi-h. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). While a comprehensive dataset for a full series of compounds is detailed in the primary research, this guide presents the publicly available data for the most potent compounds identified to date.

Table 1: Inhibitory Activity of Key Triazolo-quinazolinone Derivatives against OfChi-h

| Compound ID | Structure | Ki (μM) |

| TQ19 | A rationally designed triazolo-quinazolinone derivative | 0.33[1][2] |

| TQ8 | A triazolo-quinazolinone derivative with notable in vivo activity | Data not publicly available |

Note: The full quantitative data, including IC50 values for a broader range of triazolo-quinazolinone derivatives, is contained within the supporting information of the primary research publication, which was not publicly accessible at the time of this guide's compilation.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of triazolo-quinazolinone derivatives as chitinase inhibitors.

General Synthesis of Triazolo-quinazolinone Derivatives

The synthesis of the triazolo-quinazolinone scaffold can be achieved through a multi-component reaction. A general procedure is outlined below:

-

Reaction Setup: A mixture of an appropriate 1,3-cyclohexanedione (B196179) derivative (1 mmol), an aldehyde (1 mmol), and 3-amino-1,2,4-triazole (1 mmol) is prepared.

-

Solvent and Catalyst: The reaction can be carried out in a suitable solvent, and various catalysts can be employed to improve yields and reaction times.

-

Reaction Conditions: The mixture is typically heated under reflux. Reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with an appropriate solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization or column chromatography.

OfChi-h Chitinase Inhibition Assay

The inhibitory activity of the synthesized compounds against OfChi-h is determined using a fluorometric assay.

-

Enzyme and Substrate:

-

Enzyme: Recombinant OfChi-h from Ostrinia furnacalis.

-

Substrate: 4-methylumbelliferyl β-d-N,N′,N″-triacetylchitotrioside (4-MU-GlcNAc3). This fluorogenic substrate releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU) upon cleavage by chitinase.

-

-

Assay Buffer: A suitable buffer is used to maintain the optimal pH for enzyme activity (e.g., phosphate-citrate buffer, pH 5.2).

-

Inhibitor Preparation: The triazolo-quinazolinone derivatives are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

A solution containing the OfChi-h enzyme in the assay buffer is pre-incubated with varying concentrations of the test compounds for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the 4-MU-GlcNAc3 substrate.

-

The fluorescence of the liberated 4-MU is measured at regular intervals using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

-

-

Data Analysis:

-

The rate of the enzymatic reaction is determined from the increase in fluorescence over time.

-

The percentage of inhibition for each compound concentration is calculated relative to a control reaction without an inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Ki values can be determined by performing kinetic studies at different substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or uncompetitive inhibition models).

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the identification and characterization of triazolo-quinazolinone derivatives as chitinase inhibitors.

References

The Impact of OfChi-h-IN-1 on the Larval Development of Ostrinia furnacalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of OfChi-h-IN-1, a specific inhibitor of the chitinase (B1577495) OfChi-h, on the larval development of the Asian corn borer, Ostrinia furnacalis. Chitinolytic enzymes are crucial for the insect molting process, making them a prime target for the development of novel and specific insecticides.[1][2][3][4] OfChi-h, a chitinase found exclusively in lepidopteran insects, has been identified as a particularly promising target for pest control due to its essential role in larval molting.[1][2][5] This document summarizes key quantitative data from recent studies, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data on Inhibitor Potency and Larvicidal Activity

The development of inhibitors targeting OfChi-h has led to several compounds with significant biological activity against Ostrinia furnacalis. The efficacy of these inhibitors is typically quantified by their inhibitory concentration (IC50) or inhibition constant (Ki) against the target enzyme, as well as by their direct impact on the larvae, such as mortality rates.

| Inhibitor | Target Enzyme(s) | IC50 (nM) | Ki (nM) | Larvicidal Activity (Mortality) | Reference |

| Compound 8c | OfChi-h, OfChtI | 1.51 (OfChi-h), 9.21 (OfChtI) | - | Comparable to commercial insecticides at low ppm concentrations. | [3] |

| Compound 6a | OfChi-h | - | 58 | Not specified | [1][5] |

| Compound 10a | OfChi-h | - | 19.4 | Superior to diflubenzuron (B1670561) and chlorbenzuron in pot experiments. | [2] |

| Compound 9b | OfChi-h | - | 23.2 | Not specified | [2] |

| Compound 10g | OfChi-h | - | 43.2 | Not specified | [2] |

| Compound 3 | OfChtI | - | 1500 | Not specified | [4] |

| AAP4 | OfChi-h, OfHex1 | - | 29.3 (OfChi-h), 4900 (OfHex1) | Significant insecticidal activity in leaf dipping and pot experiments. | [6] |

| AAP16 | OfChi-h, OfHex1 | - | 32.4 (OfChi-h), 7200 (OfHex1) | Not specified | [6] |

Studies have also investigated the sublethal effects of compounds that disrupt larval development. For instance, Cyclosporin A (CsA), while not a direct chitinase inhibitor, has been shown to significantly impede larval development.

| Treatment | Larval Weight (mg) after 7 days | Pupation Rate (%) | Reference |

| Control | 84.91 | 91.39 | [7] |

| CsA (24 µg/g) | 45.72 | 81.39 | [7] |

| CsA (48 µg/g) | 39.98 | 74.17 | [7] |

These data highlight the potent effects of targeted inhibition on the developmental processes of O. furnacalis.

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research in this field. The following are composite protocols based on methods described in the cited literature.

Rearing of Ostrinia furnacalis

A stable and healthy insect colony is fundamental for consistent and reliable experimental results.

-

Colony Maintenance: O. furnacalis larvae are reared on a modified artificial diet.[8] A colony can be maintained for multiple generations in a controlled environment.[8][9]

-

Environmental Conditions: The rearing incubator should be set to a temperature of 27 ± 1°C, a relative humidity of 70-80%, and a 16:8 hour (light:dark) photoperiod.[8][9]

-

Diet Composition: While specific proprietary diets are used, a typical artificial diet for lepidopteran larvae consists of a mixture of agar, corn powder, yeast extract, vitamins, and antimicrobial agents to prevent spoilage.

-

Larval Staging: For experiments, larvae are often synchronized to a specific instar, commonly the 3rd instar, to ensure uniformity in developmental stage.[7][8]

Larvicidal Bioassays

The insecticidal effects of OfChi-h inhibitors are assessed through various bioassays.

-

Leaf-Dipping Method:

-

Test compounds are dissolved in an appropriate solvent (e.g., DMSO) and then diluted to various concentrations with water containing a surfactant (e.g., Triton X-100).

-

Fresh corn leaves are dipped into the test solutions for a specified time (e.g., 30 seconds) and then allowed to air dry.

-

The treated leaves are placed in individual Petri dishes or multi-well plates.

-

Third-instar O. furnacalis larvae are introduced into each container.

-

The containers are maintained under controlled environmental conditions.

-

Larval mortality is recorded at specified intervals (e.g., 24, 48, 72 hours). Larvae that are unresponsive to probing with a fine brush are considered dead.

-

-

Diet-Incorporation Method:

-

The test compound is mixed into the artificial diet at various concentrations while the diet is still liquid.

-

The diet is then poured into rearing containers and allowed to solidify.

-

Newly hatched or early-instar larvae are placed in the containers with the treated diet.

-

Developmental parameters such as larval weight, time to pupation, pupal weight, and mortality are recorded over the course of the experiment.[7]

-

Enzyme Inhibition Assay

To determine the potency of a compound against OfChi-h, an in vitro enzyme inhibition assay is performed.

-

Enzyme Preparation: Recombinant OfChi-h is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).

-

Substrate: A chromogenic or fluorogenic substrate that is specifically cleaved by chitinase is used.

-

Assay Procedure:

-

The purified OfChi-h enzyme is pre-incubated with various concentrations of the inhibitor in a suitable buffer.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The reaction is stopped, and the amount of product formed is quantified using a spectrophotometer or fluorometer.

-

-

Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve. The Ki value can be determined through further kinetic studies, such as a Dixon plot.

Scanning Electron Microscopy (SEM) of Larval Cuticle

SEM is used to visualize the morphological effects of chitinase inhibitors on the larval cuticle.

-

Sample Collection: Larvae treated with the inhibitor and control larvae are collected at a time point when molting defects are apparent.

-

Fixation: The larvae are fixed in a solution such as 2.5% glutaraldehyde (B144438) in phosphate (B84403) buffer to preserve their structure.

-

Dehydration: The samples are dehydrated through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).

-

Critical Point Drying: The samples are subjected to critical point drying to remove the ethanol without causing structural damage.

-

Sputter Coating: The dried samples are mounted on stubs and coated with a thin layer of gold or palladium to make them conductive.

-

Imaging: The samples are then observed under a scanning electron microscope to visualize the cuticle surface.[2]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the experimental process is facilitated by visual diagrams.

Chitin (B13524) Metabolism and Inhibition Pathway

The synthesis and degradation of chitin are tightly regulated processes essential for insect molting. OfChi-h plays a critical role in the degradation of the old cuticle. Inhibition of this enzyme disrupts the molting process, leading to larval mortality.

Caption: Inhibition of OfChi-h disrupts chitin degradation, leading to molting failure.

Experimental Workflow for Inhibitor Evaluation

The process of identifying and validating a novel OfChi-h inhibitor follows a structured workflow, from initial screening to in vivo testing.

Caption: A typical workflow for the evaluation of novel OfChi-h inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Rational design of azo‐aminopyrimidine derivatives as the potent lepidoptera‐exclusive chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of Inhibitors Targeting Chitin-Degrading Enzymes by Bioisostere Substitutions and Scaffold Hopping for Selective Control of Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Structure-Based Virtual Screening, Compound Synthesis, and Bioassay for the Design of Chitinase Inhibitors - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. Modification of Azo-Aminopyrimidines as Potent Multitarget Inhibitors of Insect Chitinolytic Enzymes O f Chi-h and O f Hex1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Asian corn borer Ostrinia furnacalis feeding increases the direct and indirect defence of mid‐whorl stage commercial maize in the field - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization and functional analysis of a Relish gene from the Asian corn borer, Ostrinia furnacalis (Guenée) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 902928-83-0 (OfChi-h-IN-1/TQ19)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS Number 902928-83-0 identifies the compound more specifically known as OfChi-h-IN-1 or TQ19. It is a potent and novel inhibitor of OfChi-h, a chitinase (B1577495) found in the Asian corn borer (Ostrinia furnacalis), a significant agricultural pest.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical and pharmacological properties, its mechanism of action, and detailed experimental protocols for its study.

Physicochemical Properties

While detailed experimental data for this compound is limited in publicly available literature, the primary research identifies it as a triazolo-quinazolinone derivative.[1] Further physicochemical characterization would be required for a complete profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 902928-83-0 | Internal Database |

| Synonyms | This compound, TQ19 | [1] |

| Chemical Class | Triazolo-quinazolinone Derivative | [1] |

| Molecular Formula | Not Reported | - |

| Molecular Weight | Not Reported | - |

| Melting Point | Not Reported | - |

| Solubility | Not Reported | - |

| pKa | Not Reported | - |

Pharmacological Properties and Mechanism of Action

This compound is a potent inhibitor of the chitinase OfChi-h, an enzyme crucial for the molting process in lepidopteran insects like Ostrinia furnacalis.[1] By inhibiting this enzyme, the compound disrupts the breakdown of the old exoskeleton, leading to developmental defects and, ultimately, mortality. This makes it a promising candidate for the development of novel and targeted insecticides.

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Species/System | Source |

| Target | OfChi-h (Chitinase) | Ostrinia furnacalis | [1] |

| Ki | 0.33 μM | - | [1][2] |

| Activity | Insecticidal | Ostrinia nubilalis larvae | [1][2] |

The proposed mechanism of action involves the binding of this compound to the active site of the OfChi-h enzyme, preventing the hydrolysis of chitin (B13524). This competitive inhibition disrupts the normal molting process, which is essential for the growth and development of the insect larvae.

Signaling Pathway

The inhibition of OfChi-h by this compound interrupts the chitin degradation pathway, a critical process in the insect molting cascade. While a detailed intracellular signaling pathway for OfChi-h is not fully elucidated, the general pathway of chitinolysis is understood.

Experimental Protocols

The following are generalized protocols based on the methodologies reported for the discovery and characterization of OfChi-h inhibitors.

Synthesis of Triazolo-quinazolinone Derivatives

A general synthetic route for this class of compounds involves a multi-step process, typically starting from commercially available precursors. The final step often involves the formation of the triazolo-quinazolinone core through cyclization reactions.

References

Structure-Activity Relationship of OfChi-h Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of inhibitors targeting Ostrinia furnacalis chitinase-h (OfChi-h), a critical enzyme in the molting process of this significant agricultural pest. The information presented herein is intended to support the rational design and development of novel, potent, and selective OfChi-h inhibitors for pest management.

Quantitative Data Summary of OfChi-h Inhibitors

The inhibitory activities of various compound classes against OfChi-h have been evaluated, with key quantitative data summarized below for comparative analysis. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are provided where available.

Table 1: Azo-aminopyrimidine Derivatives as OfChi-h Inhibitors

| Compound | Ki (nM) | Reference |

| 8f | 64.7 | [1] |

| AAP4 | 29.3 | [1] |

| AAP16 | 32.4 | [1] |

| 9b | 23.2 | [2] |

| 10a | 19.4 | [2] |

| 10g | 43.2 | [2] |

Table 2: Tetracyclic Compounds as OfChi-h Inhibitors

| Compound | Ki (nM) | Reference |

| 6a | 58 | [3][4] |

Table 3: Berberine and its Derivatives as OfChi-h Inhibitors

| Compound | Ki (μM) | Reference |

| Berberine (BER) | 16.1 | [5] |

| 19e (Nicotinate derivative) | 0.093 | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of OfChi-h inhibitors are outlined below.

OfChi-h Enzymatic Inhibition Assay

This protocol describes a typical method for determining the inhibitory activity of compounds against OfChi-h.

Materials:

-

Purified OfChi-h enzyme

-

Substrate: 4-Methylumbelliferyl β-D-N,N',N''-triacetylchitotriose (4MU-(GlcNAc)3)

-

Assay Buffer: e.g., 100 mM sodium phosphate (B84403) buffer, pH 6.0

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader (fluorescence)

-

Control inhibitor (optional)

Procedure:

-

Prepare a series of dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤ 1%).

-

In a 96-well plate, add a defined amount of the OfChi-h enzyme solution to each well.

-

Add the diluted test compounds or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor mixture for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate (4MU-(GlcNAc)3) to all wells.

-

Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm) over a set period. The rate of increase in fluorescence corresponds to the rate of substrate hydrolysis.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[6]

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathway and a typical experimental workflow are provided below using the DOT language for Graphviz.

Insect Chitin (B13524) Metabolism Pathway

The following diagram illustrates the key steps in the biosynthesis and degradation of chitin in insects, highlighting the central role of chitinase (B1577495).

Caption: Simplified pathway of chitin biosynthesis and degradation in insects.

High-Throughput Screening Workflow for OfChi-h Inhibitors

The diagram below outlines a typical high-throughput screening (HTS) workflow for the identification of novel OfChi-h inhibitors.

Caption: A generalized workflow for high-throughput screening of OfChi-h inhibitors.

References

- 1. Modification of Azo-Aminopyrimidines as Potent Multitarget Inhibitors of Insect Chitinolytic Enzymes O f Chi-h and O f Hex1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rational design of azo-aminopyrimidine derivatives as the potent lepidoptera-exclusive chitinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of conformation constrained tetracyclic compounds as potent chitinase Of Chi-h inhibitors with a novel binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of conformation constrained tetracyclic compounds as potent chitinase OfChi-h inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Inhibitors of an Insect Pest Chitinase: Design and Optimization of 9-O-Aromatic and Heterocyclic Esters of Berberine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

Methodological & Application

Application Note and Protocol: Synthesis of a Potent OfChi-h Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a potent triazolo-quinazolinone-based inhibitor of Ostrinia furnacalis Chitinase-h (OfChi-h), a promising target for the development of novel insecticides. The described synthetic route is based on methodologies reported in peer-reviewed scientific literature. This application note includes a step-by-step synthesis, characterization data for representative compounds, and diagrams illustrating the relevant biological pathway and experimental workflow.

Introduction

Chitinase-h (Chi-h) is an enzyme critical to the molting process in lepidopteran insects, such as the destructive agricultural pest Ostrinia furnacalis (the Asian corn borer).[1] Due to its exclusive presence in this order of insects and its absence in beneficial insects and mammals, OfChi-h is an attractive target for the development of safe and effective insecticides.[1] Inhibition of OfChi-h disrupts the insect life cycle, leading to mortality.[1][2] Triazolo-quinazolinone derivatives have been identified as a novel class of potent OfChi-h inhibitors.[2] This document outlines a representative synthesis of a potent inhibitor from this class.

Synthesis of a Triazolo-quinazolinone OfChi-h Inhibitor

The following protocol describes a two-step synthesis of a potent OfChi-h inhibitor, exemplified by the synthesis of a compound analogous to "6a" described in the literature, which has shown high inhibitory activity.[1] The synthesis involves the preparation of a 3-amino-2-(pyridin-2-ylmethyl)quinazolin-4(3H)-one intermediate, followed by cyclization to form the final triazolo-quinazolinone product.

Experimental Protocols

Step 1: Synthesis of 3-Amino-2-(pyridin-2-ylmethyl)quinazolin-4(3H)-one (Compound 5a)

This procedure is adapted from established methods for the synthesis of 3-amino-2-substituted-quinazolin-4(3H)-ones.

-

To a solution of 2-(pyridin-2-yl)acetohydrazide (B1337851) (10 mmol) in ethanol (B145695) (50 mL), add 2-aminobenzonitrile (B23959) (10 mmol).

-

The reaction mixture is refluxed for 24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to yield the desired product, 3-amino-2-(pyridin-2-ylmethyl)quinazolin-4(3H)-one.

Step 2: Synthesis of 2-(Pyridin-2-ylmethyl)-[1][3][4]triazolo[1,5-c]quinazolin-5(6H)-one (Compound 6a)

This procedure is based on the general synthetic procedure for related tetracyclic compounds.[1]

-

In a round-bottom flask, suspend 3-amino-2-(pyridin-2-ylmethyl)quinazolin-4(3H)-one (0.5 mmol) in 1,1-dimethoxy-N,N-dimethylmethanamine (DMFDMA, 2.0 mL).

-

The mixture is stirred at 80 °C for 3 hours.

-

After cooling, the precipitate is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to yield the final product, 2-(pyridin-2-ylmethyl)-[1][3][4]triazolo[1,5-c]quinazolin-5(6H)-one.

Data Presentation

The following table summarizes the characterization data for a series of synthesized triazolo-quinazolinone derivatives as reported in the literature.[1]

| Compound | Yield (%) | Melting Point (°C) | 1H NMR (400 MHz, DMSO-d6) | 13C NMR (100 MHz, DMSO) | HRMS-ESI (m/z) [M+H]+ |

| 6a | - | - | - | - | - |

| 6c | 53.4 | 306.1-307.0 | δ 9.25 (s, 1H), 8.87 (d, J = 1.6 Hz, 2H), 8.71 (m, 1H), 8.62 – 8.56 (m, 2H), 7.82 (m, 1H), 7.11 (t, J = 7.0 Hz, 1H), 5.44 (s, 2H), 2.53 (s, 3H) | δ = 161.62, 160.10, 159.17, 158.87, 154.60, 151.13, 150.90, 144.12, 144.01, 143.84, 139.36, 136.86, 133.75, 125.34, 114.14, 113.72, 110.52, 48.35, 18.05 | Calcd: 372.1209, Found: 372.1210 |

| 6d | 72.4 | 303.8-304.5 | δ 9.78 (s, 1H), 8.82 (d, J = 7.2 Hz, 1H), 8.45 (s, 1H), 7.62 (d, J = 6.7 Hz, 1H), 7.47 – 7.30 (m, 5H), 6.96 (t, J = 7.0 Hz, 1H), 5.22 (s, 2H), 2.70 (s, 3H) | δ 160.69, 159.44, 152.56, 141.97, 139.56, 136.15, 135.64, 134.93, 129.90, 129.26, 129.12, 128.76, 128.38, 125.30, 115.18, 113.57, 110.91, 49.85, 29.34 | Calcd: 370.1304, Found: 370.1305 |

| 6f | 59.1 | 303.9-305.1 | δ 9.78 (s, 1H), 8.81 (d, J = 7.1 Hz, 1H), 8.44 (s, 1H), 7.01 – 6.91 (m, 3H), 6.86 (d, J = 8.1 Hz, 1H), 5.14 (s, 2H), 3.88 (s, 3H), 3.88 (s, 3H), 2.69 (s, 3H) | δ 162.12, 160.73, 159.59, 159.44, 152.47, 151.83, 149.56, 149.49, 141.91, 136.12, 135.64, 127.34, 125.28, 121.14, 115.17, 113.55, 111.63, 111.44, 110.88, 56.02, 55.98, 49.76, 18.85 | Calcd: 430.1515, Found: 430.1514 |

| 6l | 34.2 | 200.6-201.3 | δ 9.78 (s, 1H), 8.83 (d, J = 7.3 Hz, 2H), 8.67 (s, 1H), 7.64 (d, J = 6.8 Hz, 2H), 6.97 (t, J = 6.8 Hz, 2H), 4.84 (d, J = 2.4 Hz, 3H), 2.71 (s, 3H), 2.57 (s, 1H) | δ 161.94, 159.93, 159.63, 159.35, 151.86, 151.25, 141.89, 136.25, 135.61, 129.87, 125.26, 114.64, 113.62, 76.09, 75.55, 35.38, 18.80 | Calcd: 318.0991, Found: 318.0995 |

Visualizations

Signaling Pathway

Caption: Insect Chitin Biosynthesis and Degradation Pathway.

Mechanism of Action

Caption: Mechanism of Action of OfChi-h Inhibitors.

Experimental Workflow

Caption: Synthetic Workflow for OfChi-h Inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of 20-Hydroxyecdysone Late-Response Genes in the Chitin Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Assay for OfChi-h-IN-1 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

OfChi-h, a chitinase (B1577495) from the Asian corn borer (Ostrinia furnacalis), is a promising target for the development of novel and specific insecticides.[1][2] Chitinases are enzymes that hydrolyze the β-1,4-glycosidic bonds of chitin (B13524), a major component of insect exoskeletons.[1][3] Inhibition of this enzyme disrupts the molting process, leading to insect mortality.[1] OfChi-h-IN-1 is a potent inhibitor of OfChi-h, with a reported Ki value of 0.33 μM.[4] This document provides detailed protocols for in vitro assays to determine the activity and inhibition of OfChi-h by compounds such as this compound.

Principle of the Assay

The activity of chitinase can be determined by measuring the amount of product generated from a chitin substrate over time. Two common methods are presented: a colorimetric assay using colloidal chitin and a fluorometric assay using a synthetic substrate. The inhibitory activity of this compound is determined by measuring the reduction in enzyme activity in the presence of the inhibitor.

Data Presentation

Table 1: Inhibitory Activity of this compound and Other Compounds on OfChi-h

| Compound | Ki (nM) | IC50 (µM) | Reference |

| This compound | 330 | Not Reported | [4] |

| Compound 6a | 58 | Not Reported | [1] |

| AAP4 | 29.3 | Not Reported | [5] |